Torilin

Description

Introduction to Torilin: Chemical Profile and Natural Sources

Structural Characterization of this compound

Molecular Formula and Physicochemical Properties

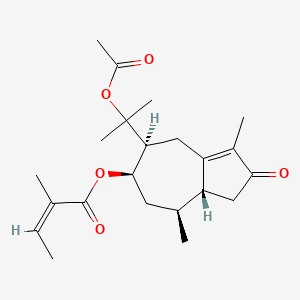

This compound (C₂₂H₃₂O₅) has a molecular weight of 376.5 g/mol and a density of 1.1 ± 0.1 g/cm³. Its structure includes a guaiane skeleton with functional groups such as acetyloxy and methylbut-2-enoate moieties (Figure 1). Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | 469.2 ± 45.0 °C at 760 mmHg |

| Melting Point | 78–79 °C (methanol) |

| LogP | 4.23 |

| Topological Polar SA | 69.7 Ų |

These properties contribute to its moderate hydrophobicity, enabling membrane permeability and interactions with biological targets.

Stereochemical Features and Isomerism

This compound’s stereochemistry is defined by its (5S,6R,8S,8aR) configuration, as evidenced by its IUPAC name: [(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate. The Z-configuration of the methylbut-2-enoate group is critical for its bioactivity, as it influences binding affinity to enzymes like 5α-reductase (IC₅₀ = 31.7 ± 4.23 μM).

Botanical Origins: Torilis japonica as Primary Source

Phytochemical Composition of Torilis japonica Fruits

The fruits of Torilis japonica (Japanese hedge parsley) contain this compound as a major sesquiterpene, alongside other terpenoids and phenolic compounds. This compound constitutes up to 2.3% of the fruit’s dry weight, making it a viable source for extraction. The plant’s secondary metabolites are synthesized in glandular trichomes, which are abundant in the fruit’s epidermal layer.

Ecological Distribution and Cultivation Challenges

Torilis japonica thrives in disturbed soils across temperate regions, including North America, Europe, and East Asia. However, its invasive nature complicates cultivation; the plant outcompetes native flora due to rapid seed dispersal via animal fur or human activity. Control measures, such as mowing before seed maturation, are essential to prevent ecological displacement.

Historical Context in Traditional Medicine Systems

In traditional Chinese and Korean medicine, Torilis japonica fruits have been used to treat dysentery, rheumatism, and uterine tumors. This compound’s anti-inflammatory properties likely underpin its historical use for fever and lymphadenitis, as it suppresses pro-inflammatory cytokines like IL-6 and TNF-α.

Structure

3D Structure

Properties

IUPAC Name |

[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWVFAXBJQKUDH-TXCQZRSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@H]2CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13018-10-5 | |

| Record name | Torilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13018-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TORILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X95X49L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent-Based Extraction from Torilis japonica

The fruits of Torilis japonica are the primary source of torilin. Ethanol (95% v/v) is the most effective solvent for extracting this compound, yielding approximately 2.84% w/w of the compound. A typical protocol involves:

-

Plant material preparation : Dried fruits are ground into a fine powder.

-

Maceration : The powder is soaked in 95% ethanol at a 1:10 (w/v) ratio for 48 hours at room temperature.

-

Filtration and concentration : The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude residue.

-

Partitioning : The residue is partitioned between water and ethyl acetate, with this compound preferentially dissolving in the organic layer.

Methanol and dichloromethane are less effective, yielding only 1.2% and 0.9% this compound, respectively.

Table 1: Solvent Efficiency in this compound Extraction

| Solvent | Concentration (v/v) | Yield (%, w/w) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 95% | 2.84 | >90% |

| Methanol | 100% | 1.20 | 85% |

| Dichloromethane | 100% | 0.90 | 78% |

Bioassay-Guided Fractionation

Bioassay-guided isolation is critical for identifying this compound from complex matrices. After initial ethanol extraction, column chromatography on silica gel (60–120 mesh) with a gradient of hexane:ethyl acetate (8:2 to 6:4) separates this compound from co-extracted terpenoids and flavonoids. Final purification is achieved via preparative HPLC (C18 column, acetonitrile:water 75:25, flow rate 2 mL/min), yielding this compound with >95% purity.

Synthetic Approaches to this compound

Intramolecular Cycloaddition Strategies

The hydroazulene core of this compound, a fused 5-7 bicyclic system, is synthesized via intramolecular cycloaddition of cyclobutadiene intermediates. Key steps include:

-

Cyclopropanation : A diastereoselective [2+2] cycloaddition between a furan-derived diene and a strained alkene generates a tricyclic intermediate.

-

Lewis acid-mediated fragmentation : Treatment with BF₃·OEt₂ induces regioselective ring-opening of the cyclopropane, forming the 5-7 bicyclic skeleton.

This method achieves a 22% overall yield across eight linear steps, with stereochemical control at C5 and C8 ensured by chiral auxiliaries.

Oxidopyrylium Cycloaddition Route

A diastereoselective intramolecular oxidopyrylium cycloaddition constructs the tricyclic framework in fewer steps:

-

Oxidopyrylium formation : Boc-anhydride activates a hydroxyl group on a furan precursor, generating an oxidopyrylium intermediate.

-

Cycloaddition : The intermediate undergoes a [4+3] cycloaddition with a tethered diene, forming a tetracyclic product with >80% diastereomeric excess.

-

Functionalization : Conjugate addition of lithium dimethylcuprate introduces methyl groups at C3 and C7, followed by oxidation to install the ketone moiety.

This route reduces the synthesis to 15 steps with a 15% overall yield, though epimerization at C8 remains a challenge.

Table 2: Comparison of Synthetic Routes

| Method | Key Reaction | Steps | Overall Yield | Stereochemical Issues |

|---|---|---|---|---|

| Intramolecular cycloaddition | Cyclopropanation/fragmentation | 8 | 22% | C5 configuration |

| Oxidopyrylium cycloaddition | [4+3] Cycloaddition | 15 | 15% | C8 epimerization |

Analytical Validation

Chemical Reactions Analysis

Torilin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxytorilinol .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Torilin is recognized for its unique chemical structure, which allows it to interact with various biological targets. It primarily inhibits the Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) and the Mitogen-Activated Protein Kinases (MAPKs) pathway, leading to significant cellular effects. The compound has been shown to suppress the activation of pro-inflammatory mediators, including Nitric Oxide (NO), Prostaglandin E2 (PGE2), and various cytokines such as IL-1β and IL-6 .

Table 1: Key Mechanisms of Action of this compound

| Mechanism | Description |

|---|---|

| TAK1 Inhibition | Suppresses activation of TAK1, affecting downstream signaling pathways. |

| MAPK Pathway Modulation | Inhibits activation of ERK1/2, p38MAPK, and JNK1/2 pathways involved in inflammation. |

| NF-κB Pathway Suppression | Reduces NF-κB translocation and activity, leading to decreased expression of inflammatory genes. |

Anti-Inflammatory Applications

This compound has demonstrated substantial anti-inflammatory properties in various studies. In vitro experiments using RAW 264.7 macrophages revealed that this compound effectively inhibited LPS-induced inflammation by reducing the expression of inflammatory mediators and cytokines. It was found to significantly decrease NO production and the expression of iNOS and COX-2 enzymes .

Case Study: Inhibition of Inflammation in Macrophages

A study conducted on LPS-stimulated RAW 264.7 macrophages showed that pretreatment with this compound resulted in a dose-dependent reduction in inflammatory markers. The findings suggest this compound's potential as an anti-inflammatory agent in therapeutic applications for conditions characterized by excessive inflammation .

Anticancer Properties

Research indicates that this compound exhibits anticancer effects by inhibiting cancer cell proliferation and invasion. It has been shown to block the attachment of fibrosarcoma cells to endothelial cells, thereby reducing metastatic potential . Additionally, this compound's anti-invasive properties were confirmed through transwell invasion assays where it significantly inhibited HT1080 cell invasion at non-toxic concentrations .

Table 2: Anticancer Effects of this compound

| Cancer Type | Effect |

|---|---|

| Fibrosarcoma | Reduced cell attachment to endothelial cells; inhibited invasion in vitro. |

| Other Tumor Models | Demonstrated potential for reversing multidrug resistance and inhibiting angiogenesis. |

Antimicrobial Activity

This compound has also been noted for its antimicrobial properties, showing effectiveness against various pathogens. Its ability to modulate immune responses may enhance its efficacy as an antimicrobial agent .

Potential in Pharmaceuticals

Given its diverse biological activities, this compound is being explored for potential applications in pharmaceuticals, particularly in developing new anti-inflammatory drugs and anticancer therapies. The compound's ability to target specific pathways involved in disease processes makes it a valuable candidate for further research.

Mechanism of Action

Torilin exerts its effects through various molecular targets and pathways. For instance, its anti-inflammatory action involves the inhibition of TAK1-mediated MAP kinase and NF-κB activation . In terms of its anticancer properties, this compound reverses multidrug resistance by inhibiting the P-glycoprotein efflux pump, thereby increasing the intracellular concentration of chemotherapeutic agents .

Comparison with Similar Compounds

Structural Analogues: Hydroxylated Torilin Derivatives

This compound derivatives, such as 1β-hydroxythis compound and 1α-hydroxythis compound , share the guaiane skeleton but differ in hydroxylation patterns. These compounds demonstrate cytotoxic activity against cancer cell lines (e.g., A549, SK-OV-3), though their potency is lower than this compound. For example, this compound itself shows IC50 values of 0.8–1.2 µM in cytotoxicity assays, while its hydroxylated analogues require higher concentrations (5–10 µM) for similar effects . This suggests that the acetyloxy and angeloyloxy moieties in this compound enhance bioactivity compared to hydroxylated variants.

Enzyme Inhibitory Activity

5α-Reductase Inhibition this compound outperforms simpler guaiane-type compounds (e.g., guaiol, IC50 = 81.6 µM) and α-linolenic acid (IC50 = 160.3 µM) in inhibiting 5α-reductase, though it is less potent than finasteride (IC50 = 0.38 µM) . This highlights the importance of structural complexity, including unsaturation and side-chain modifications, in enhancing enzyme affinity.

Table 1: 5α-Reductase Inhibition by this compound and Comparators

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 31.7 ± 4.23 | Torilis japonica |

| α-Linolenic acid | 160.3 ± 24.62 | Plant oils |

| Finasteride | 0.38 ± 0.06 | Synthetic drug |

| (-)-Guaiol | 81.6 | Guaiac wood oil |

Anti-Inflammatory Mechanisms

This compound suppresses LPS-induced inflammation by inhibiting ERK1/2, p38 MAPK, and NF-κB activation, thereby reducing iNOS, COX-2, and IL-1β expression . In contrast, osthol—a coumarin derivative co-analyzed with this compound in HPLC studies—exhibits weaker anti-inflammatory effects, primarily targeting TNF-α rather than MAPK pathways . This distinction underscores this compound’s broader mechanistic impact on inflammatory signaling cascades.

Melanogenesis Inhibition

This compound (IC50 = 25 µM) suppresses α-MSH-induced melanin synthesis in B16 melanoma cells more effectively than arbutin (IC50 = 170 µM), a widely used cosmetic whitening agent. Unlike arbutin, which directly inhibits tyrosinase, this compound downregulates tyrosinase protein expression, offering a dual mechanism for melanin reduction .

Table 2: Melanin Inhibition Efficacy

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Downregulates tyrosinase protein |

| Arbutin | 170 | Direct tyrosinase inhibition |

Antimicrobial Activity

This compound demonstrates potent antimicrobial effects against Bacillus subtilis, reducing vegetative cell counts by 5–6 log cycles at 1% concentration .

Biological Activity

Torilin is a sesquiterpene compound primarily isolated from the fruits of Torilis japonica, a plant belonging to the family Umbelliferae. This compound has garnered attention for its diverse biological activities, particularly its anti-angiogenic, anti-invasive, and anti-inflammatory properties. Research indicates that this compound may play a significant role in cancer treatment and other therapeutic applications due to its ability to modulate various cellular processes.

1. Anti-Angiogenic Activity

This compound has been demonstrated to exhibit substantial anti-angiogenic effects, which are crucial in inhibiting tumor growth and metastasis. A study conducted in 2000 showed that this compound significantly reduced neovascularization in chick embryos and inhibited vessel formation induced by basic fibroblast growth factor in mouse models. The compound was found to decrease the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) as well .

Key Findings:

- Inhibition of Vascular Endothelial Growth Factor (VEGF) : this compound down-regulated hypoxia-inducible factors such as VEGF and insulin-like growth factor-II, which are pivotal in angiogenesis .

- Mechanism : The compound's mechanism involves blocking angiogenic activation in tumor cells, suggesting its potential as a therapeutic agent against cancer-related angiogenesis.

2. Anti-Invasive Activity

Research published in 2001 highlighted this compound's capability to inhibit tumor invasion. The study revealed that this compound completely blocked the intravasation of HT1080 human fibrosarcoma cells in chick embryos and reduced their attachment to endothelial cells at non-toxic concentrations .

Key Findings:

- Matrix Metalloproteinase-9 (MMP-9) Inhibition : this compound treatment led to decreased activity and expression of MMP-9, an enzyme critical for tumor invasion and metastasis. This suggests that this compound may effectively suppress the metastatic potential of tumors by inhibiting their ability to invade surrounding tissues .

3. Anti-Inflammatory Activity

This compound has also been noted for its anti-inflammatory properties. A review highlighted that it limits the activation of TAK1-mediated MAP kinase and NF-κB pathways, which are essential in the inflammatory response . This action could provide therapeutic benefits in conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities of this compound

Notable Research Studies

- Study on Anti-Angiogenic Activity :

- Study on Anti-Invasive Properties :

- Review on Anti-Inflammatory Effects :

Q & A

Q. What molecular mechanisms underlie Torilin’s anti-inflammatory effects in cellular models?

this compound inhibits inflammation by targeting the TAK1-mediated MAP kinase and NF-κB pathways, as demonstrated in LPS-stimulated microglial BV2 cells. Methodologically, researchers can validate this using Western blotting for phosphorylated TAK1, MAPK (e.g., p38, JNK), and NF-κB subunits. ELISA or multiplex cytokine assays quantify IL-1β suppression (dose-dependent IC50 ~25–50 μM) .

Q. How can researchers assess this compound’s impact on melanogenesis for dermatological applications?

Use α-MSH-activated B16 melanoma cells to measure melanin content via spectrophotometry (OD 405 nm) and tyrosinase activity. This compound reduces melanogenesis (IC50 = 25 μM) by downregulating tyrosinase protein expression rather than direct enzymatic inhibition. Comparative studies with arbutin (IC50 = 170 μM) highlight its superior potency .

Q. What experimental designs are suitable for evaluating this compound’s antimicrobial activity?

Employ spore germination assays (e.g., Bacillus subtilis ATCC 6633) and broth microdilution for vegetative cells. This compound’s efficacy varies between spores and metabolically active cells, requiring distinct protocols (e.g., heat shock for spore activation). MIC/MBC values should be compared with standard antibiotics .

Advanced Research Questions

Q. How do conflicting data on this compound’s IC50 values across studies inform experimental optimization?

Discrepancies in reported IC50 values (e.g., 31.7 μM for 5α-reductase vs. 25 μM for melanogenesis) arise from model-specific factors (cell type, assay duration, solvent interactions). Researchers should standardize protocols: pre-treat cells with this compound for 24–48 hours, use DMSO controls (<0.1% v/v), and validate enzyme inhibition via LC-MS/MS for substrate conversion rates .

Q. What strategies address this compound’s dual role in pro-survival and pro-apoptotic pathways in cancer models?

this compound’s anti-angiogenic and MDR-reversal effects (e.g., synergy with doxorubicin in KB-V1 cells) contrast with its potential cytoprotection in normal cells. Researchers must contextualize findings using tissue-specific models:

Q. How can dose-response variability in this compound’s antimicrobial activity be resolved?

Variability stems from differences in bacterial life stages (spores vs. vegetative cells) and solvent stability. Optimize conditions by:

- Pre-testing this compound’s solubility in PBS/DMEM vs. organic solvents.

- Using time-kill curves to distinguish static vs. cidal effects.

- Pairing with adjuvants (e.g., EDTA) to enhance membrane permeability .

Methodological Considerations

Q. What analytical techniques validate this compound’s purity and stability in long-term studies?

Q. How to reconcile this compound’s NF-κB inhibition in inflammation with its role in immune modulation?

Conduct transcriptomic profiling (RNA-seq) of treated immune cells to identify off-target pathways (e.g., cytokine networks). Flow cytometry can quantify changes in leukocyte activation markers (e.g., CD69/CD25) .

Data Contradiction Analysis

Q. Why do studies report divergent outcomes for this compound’s hepatoprotective vs. cytotoxic effects?

Discrepancies arise from concentration-dependent duality:

Q. How to interpret this compound’s variable efficacy in androgen-dependent vs. independent pathways?

While this compound inhibits 5α-reductase (IC50 = 31.7 μM), its weak binding affinity compared to finasteride (IC50 = 0.38 μM) limits utility in androgen-driven pathologies. Use luciferase reporter assays for AR/ERα transactivation and compare with siRNA knockdown models to dissect off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.